![molecular formula C22H20ClFN6O B2535248 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 1171006-32-8](/img/structure/B2535248.png)
2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H20ClFN6O and its molecular weight is 438.89. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research on analogs closely related to the queried compound has demonstrated promising anticancer properties. Novel fluoro-substituted compounds, including pyrazolo and pyrimidine derivatives, have been synthesized and tested against several human cancer cell lines, such as lung, breast, and CNS cancers. These compounds have shown to exhibit anticancer activity at low concentrations, potentially offering new therapeutic options for cancer treatment. For example, the study by Hammam et al. (2005) elaborates on the synthesis of compounds with anti-lung cancer activity, highlighting their potential in medicinal chemistry for developing anticancer drugs (Hammam et al., 2005).
Antimicrobial and Anticancer Agents
Further studies have synthesized pyrazole derivatives with various moieties, exhibiting both antimicrobial and anticancer activities. These derivatives, upon evaluation, displayed higher anticancer activity compared to reference drugs like doxorubicin, suggesting their potential as dual-function agents in treating infections and cancer (Hafez et al., 2016).
Coordination Complexes and Antioxidant Activity
The development of coordination complexes constructed from pyrazole-acetamide derivatives has been studied for their antioxidant activity. These complexes exhibit significant antioxidant properties, which could be beneficial in developing treatments for diseases associated with oxidative stress (Chkirate et al., 2019).
Ligand-Protein Interactions and Photovoltaic Efficiency
Research into bioactive benzothiazolinone acetamide analogs has explored their potential in ligand-protein interactions, offering insights into drug design and the development of therapeutics targeting specific proteins. Additionally, these compounds have shown promising results in photovoltaic efficiency modeling, suggesting applications beyond medicinal chemistry in renewable energy technologies (Mary et al., 2020).
Antipsychotic Agents
Compounds related to the chemical structure have been investigated for their antipsychotic-like profiles. Studies have described the synthesis and pharmacological evaluation of these compounds, which do not interact with dopamine receptors, unlike traditional antipsychotic agents. This unique mechanism of action could pave the way for new treatments for psychiatric disorders without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[4-[(4-fluorophenyl)methylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O/c23-17-5-1-15(2-6-17)11-20(31)25-9-10-30-22-19(13-29-30)21(27-14-28-22)26-12-16-3-7-18(24)8-4-16/h1-8,13-14H,9-12H2,(H,25,31)(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSQPMWSQFPHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCN2C3=NC=NC(=C3C=N2)NCC4=CC=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-(4-((4-fluorobenzyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2535166.png)
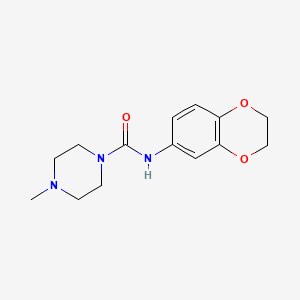
![4-acetyl-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2535172.png)
![N-(2,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2535173.png)

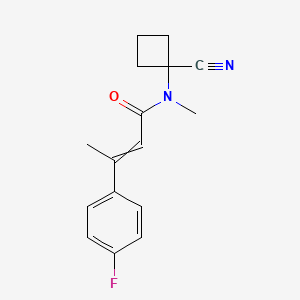
![2-chloro-6-fluoro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2535178.png)
![4-methoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2535180.png)
![N-(4-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2535181.png)
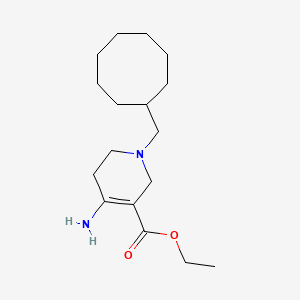
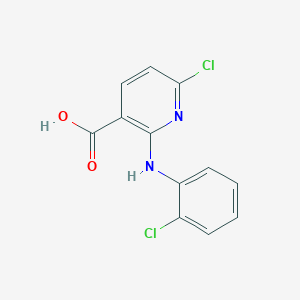
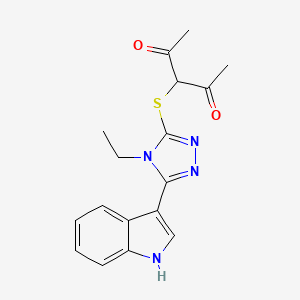
![4-fluoro-N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]benzamide](/img/structure/B2535187.png)
